5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
Description
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a complex chemical compound with distinctive structural features. It includes a thiophene sulfonamide moiety linked to a thieno[3,2-d]pyrimidinone system via an ethyl bridge. This compound has garnered interest for its potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S3/c13-8-1-2-9(22-8)23(19,20)14-4-5-16-11(17)10-7(3-6-21-10)15-12(16)18/h1-3,6,14H,4-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSTMVCVDDPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide generally involves the following steps:
Formation of the thieno[3,2-d]pyrimidinone scaffold: : This can be achieved through cyclization reactions involving appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the ethyl bridge: : This step may involve the alkylation of the thieno[3,2-d]pyrimidinone with an appropriate ethylating agent.
Attachment of the thiophene sulfonamide group: : This involves the sulfonylation of a thiophene derivative, followed by chlorination and subsequent coupling with the ethylated thieno[3,2-d]pyrimidinone scaffold under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods typically scale up the laboratory procedures, with optimizations for cost-effectiveness and efficiency. This includes:
Using continuous flow reactors for specific steps to enhance reaction rates and yields.
Optimizing solvent systems and reaction temperatures to ensure maximum product purity and minimal by-product formation.
Implementing rigorous purification protocols, such as crystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide undergoes various reactions, including:
Oxidation: : Involves the conversion of the thiophene ring to corresponding sulfone derivatives under oxidative conditions.
Reduction: : The reduction of the carbonyl groups within the thieno[3,2-d]pyrimidinone core to hydroxyl groups under appropriate reducing agents.
Substitution: : Halogen substitutions in the thiophene ring can occur under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as sodium iodide (NaI) in acetone.
Major Products Formed
The reactions yield various derivatives, such as sulfones from oxidation or alcohols from reduction, along with halogenated thiophene derivatives from substitution reactions.
Scientific Research Applications
The scientific research applications of this compound are vast:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : For studying enzyme inhibition or binding interactions due to its unique structural features.
Medicine: : Potential therapeutic applications in anti-inflammatory, anti-cancer, or antiviral research, given its structural resemblance to other biologically active compounds.
Industry: : As a functional material in organic electronics, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The thieno[3,2-d]pyrimidinone core may inhibit specific enzymes or receptors.
Pathways Involved: : It can modulate signaling pathways relevant to inflammation, cancer cell proliferation, or viral replication, depending on its binding affinity and specificity to the targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide stands out due to the specific substitution pattern and the unique combination of the thiophene sulfonamide and thieno[3,2-d]pyrimidinone moieties. This structural distinctiveness may confer unique biological activities and specific interactions with molecular targets, distinguishing it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
